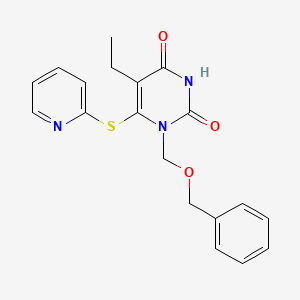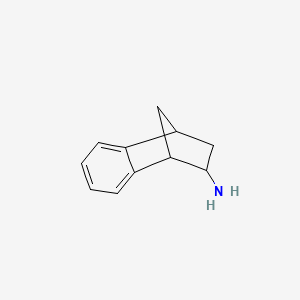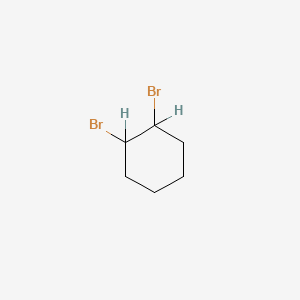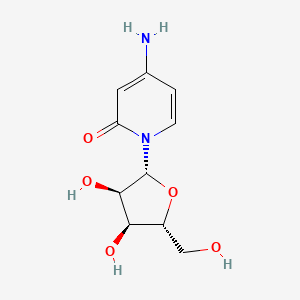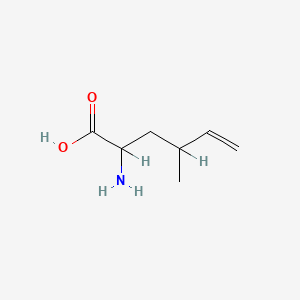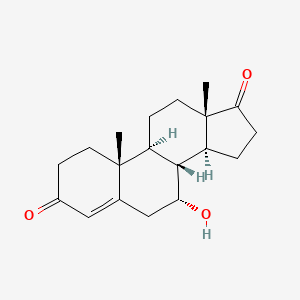
7alpha-Hydroxyandrost-4-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha-hydroxyandrost-4-ene-3,17-dione is a 7alpha-hydroxy steroid, a 17-oxo steroid, an androstanoid and a 3-oxo-Delta(4) steroid.
belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, is considered to be a steroid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Chemical Synthesis
The chemical synthesis of 7alpha-Hydroxyandrost-4-ene-3,17-dione was first reported in 1976, marking a significant development in steroid chemistry. This synthesis involved converting androsta-4,6-diene-3, 17-dione into its 6alpha, 7alpha-epoxy-derivative and reducing the epoxide to yield 7alpha-Hydroxyandrost-4-ene-3,17-dione (Hossain, Kirk, & Mitra, 1976).
Microbial Transformation
Research into microbial transformation of steroids has demonstrated the capability of fungi like Beauveria bassiana and Neurospora crassa in modifying androst-4-ene-3,17-dione. These fungi can produce hydroxylated metabolites like 11alpha-hydroxyandrost-4-ene-3,17-dione and 7alpha-hydroxyandrost-4-ene-3,17-dione, showcasing their potential as biocatalysts for specific hydroxylations (Xiong et al., 2006); (Faramarzi et al., 2008).
Biotransformations by Fungi
Other fungi, such as Chaetomium sp., have also been studied for their ability to selectively hydroxylate steroid compounds, including the conversion of androstenedione to 7alpha-hydroxyandrost-4-en-3,17-dione. This research highlights the diverse capabilities of fungal species in steroid biotransformations (Janeczko et al., 2009).
Metabolism and Identification of Metabolites
The metabolism of 4-hydroxyandrost-4-ene-3,17-dione and the identification of its metabolites have been a subject of research. Studies using mass spectrometric techniques have identified various metabolites, providing insights into the metabolic pathways and potential applications of this compound in different biological contexts (Kohler et al., 2007).
properties
CAS RN |
62-84-0 |
|---|---|
Product Name |
7alpha-Hydroxyandrost-4-ene-3,17-dione |
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15+,17-,18-,19-/m0/s1 |
InChI Key |
LFWLQMQUJQUZBD-TYHLISGHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=CC(=O)CC[C@]34C)O |
SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)CCC34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)CCC34C)O |
Other CAS RN |
62-84-0 |
physical_description |
Solid |
synonyms |
7 alpha-hydroxy-4-androstene-3,17-dione 7-hydroxy-4-androstene-3,17-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



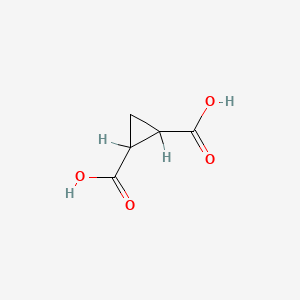
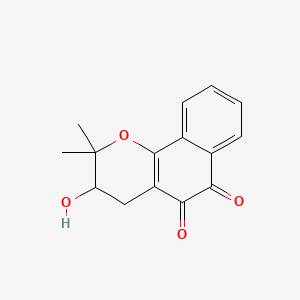
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)
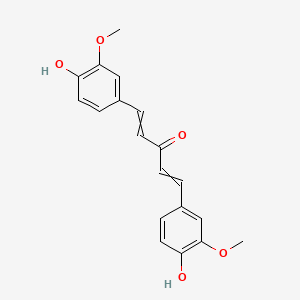
![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)
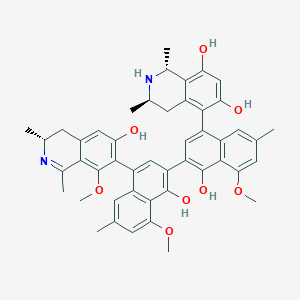
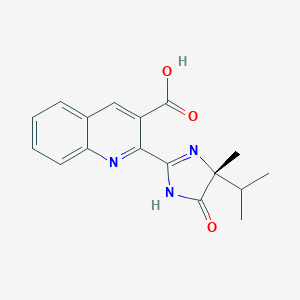
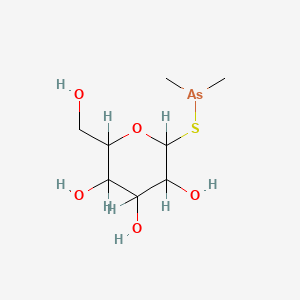
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)
